Nicametate citrate
Overview
Description
Nicametate citrate is a chemical compound known for its vasodilatory properties, which means it can widen blood vessels. This compound is primarily used to enhance blood flow and oxygen delivery to various tissues, including the brain. It is also utilized in the treatment of conditions such as intermittent claudication and peripheral vascular diseases .
Mechanism of Action
Target of Action
Nicametate citrate primarily targets the cellular respiration process and vascular system . It enhances blood flow and oxygen to the brain, aiding in stroke recovery .
Mode of Action
this compound acts as a vasodilator , causing a gentle and sustained dilation of arteries and arterioles . This dilation increases peripheral blood flow, particularly to the head . The compound also stimulates the central nervous system, promoting impulse conduction to the neuromuscular junction .
Biochemical Pathways
this compound is involved in the cellular respiration process . After being metabolized in the tissue, the metabolic substrates produced directly relate to the synthesis of cellular respiratory co-enzymes . This is crucial for the cell’s oxidation-reduction process .
Pharmacokinetics
It is known that the compound has a slow metabolism in the body, producing substances that dilate small arteries and capillaries .
Result of Action
this compound’s action results in improved tissue respiration, vascular dilation, and enhanced cellular function . It promotes tissue nutrition, stimulates granulation tissue formation, accelerates skin regeneration, and speeds up the recovery of damaged tissue . It also has a mild anticholinesterase effect, inhibiting acetylcholinesterase and serous cholinesterase .
Action Environment
It is known that the compound’s efficacy in preventing recurrence and mortality from stroke has been established in clinical trials
Biochemical Analysis
Biochemical Properties
Nicametate Citrate is involved in tissue respiration, a process that is related to the synthesis of cellular respiratory coenzymes . It interacts with various enzymes and proteins, promoting tissue respiration and enhancing the nutritional status of tissues .
Cellular Effects
This compound has a profound impact on cellular functions. It stimulates the formation of granulation tissue, promotes skin regeneration, and accelerates the recovery of damaged tissues . It also has a vasodilatory effect, causing a gentle and sustained dilation of arterioles and capillaries, which increases peripheral blood flow .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits acetylcholinesterase and serous cholinesterase, enzymes that play a crucial role in nerve and muscle excitation . This inhibition leads to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicametate citrate is synthesized through the esterification of nicotinic acid (pyridine-3-carboxylic acid) with 2-(diethylamino)ethanol, followed by the formation of a citrate salt. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
Esterification: Nicotinic acid is reacted with 2-(diethylamino)ethanol in the presence of a dehydrating agent.
Neutralization: The resulting ester is neutralized with citric acid to form the citrate salt.
Purification: The compound is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Nicametate citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxides of nicametate.
Reduction Products: Reduced derivatives of nicametate.
Substitution Products: Substituted nicametate derivatives
Scientific Research Applications
Nicametate citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating vascular diseases, stroke recovery, and improving blood flow.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes .
Comparison with Similar Compounds
Nicotinic Acid:
2-(Diethylamino)ethanol: A component of nicametate citrate, used in various chemical syntheses.
Citric Acid: Commonly used in the formation of citrate salts and as a buffering agent
Uniqueness of this compound: this compound is unique due to its combined vasodilatory and cellular respiration-enhancing properties. Unlike nicotinic acid, which primarily acts as a vitamin, this compound has a broader range of applications in both medical and industrial fields .
Properties
IUPAC Name |
2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.C6H8O7/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H,3-4,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABBAGAOMDWOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046733 | |
Record name | Nicametate citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-74-3 | |
Record name | 3-Pyridinecarboxylic acid, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1641-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicametate citrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicametate citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicametate citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-(3-pyridiniocarbonyloxy)ethyl]ammonium hydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICAMETATE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S708RDJ0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any established structure-activity relationships for Nicametate Citrate or related compounds?
A1: The provided research does not directly explore structure-activity relationships for this compound. Further research focusing on structural analogs and their pharmacological activities would be necessary to establish such relationships. This could involve modifying different parts of the this compound molecule and evaluating the impact on its vasodilatory effects and interactions with the autonomic nervous system.
Q2: What analytical techniques are commonly employed for characterizing and quantifying this compound?
A: High-performance liquid chromatography (HPLC) is a prominent method used for analyzing this compound []. This technique allows for the separation, identification, and quantification of the compound in various matrices, including pharmaceutical formulations and biological samples. X-ray diffraction has also been used to characterize the physical form of this compound, providing valuable information about its crystal structure [].
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